

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid analogs and derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

Cat. No.: B1398629

[Get Quote](#)

An In-Depth Technical Guide to **1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid** Analogs and Derivatives

Foreword

The 1H-Pyrazolo[3,4-d]pyrimidine nucleus represents a "privileged scaffold" in medicinal chemistry. Its intrinsic structural similarity to endogenous purines has rendered it a cornerstone for the development of a multitude of pharmacologically active agents. This guide provides a comprehensive exploration of this scaffold, with a specific focus on analogs and derivatives originating from the versatile **1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid** intermediate. As a Senior Application Scientist, my objective is to bridge theoretical chemistry with practical application, offering researchers and drug development professionals a robust framework for understanding and leveraging this remarkable molecular architecture. We will delve into the causality behind synthetic choices, the molecular logic of its mechanism of action, and the empirical data that validate its therapeutic potential.

The 1H-Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Therapeutic Innovation The Adenine Bioisostere: A Key to Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).^{[1][2][3][4]} This structural mimicry is the key to its profound

biological activity. Comprised of fused pyrazole and pyrimidine rings, it can effectively compete with ATP for binding to the hinge region of the kinase domain, a ubiquitous mechanism for regulating cellular signaling pathways.^{[1][3]} This ability to act as an ATP-competitive inhibitor has established the scaffold as a premier platform for designing kinase inhibitors, which are at the forefront of targeted cancer therapy.^{[1][2][3]}

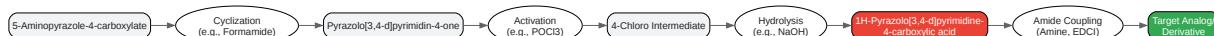
Broad-Spectrum Pharmacological Value

While its application in oncology as a source of kinase inhibitors is most prominent, the therapeutic reach of pyrazolo[3,4-d]pyrimidine derivatives is remarkably broad.^{[1][2]} These compounds have demonstrated a wide array of biological activities, including antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating effects.^{[5][6][7]} This versatility underscores the scaffold's drug-like properties and its adaptability to various therapeutic targets. Numerous derivatives have progressed to clinical trials, with notable successes like the BTK inhibitor ibrutinib, which is approved for treating several B-cell cancers.^{[2][4]}

The 4-Carboxylic Acid: A Versatile Handle for Chemical Exploration

The introduction of a carboxylic acid group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring transforms the core scaffold into a highly versatile intermediate.^[8] This functional group serves as a strategic anchor point for chemical modification, most commonly through amide bond formation. This allows for the systematic synthesis of large libraries of analogs, which is essential for conducting detailed structure-activity relationship (SAR) studies.^[8] By coupling diverse amine-containing fragments, chemists can precisely modulate the compound's physicochemical properties, target selectivity, and potency.

Synthetic Strategies: From Core Construction to Functionalization


The synthesis of **1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid** derivatives is a well-established field, typically following a convergent strategy. The core is first assembled, followed by diversification at the C4 position.

Assembly of the Bicyclic Core

Two primary retrosynthetic approaches dominate the construction of the pyrazolo[3,4-d]pyrimidine nucleus.

- Route A: Annulation of the Pyrimidine Ring onto a Pyrazole Precursor: This is the most common and versatile method. It typically begins with a 5-aminopyrazole-4-carboxylate or 4-carbonitrile derivative.^{[4][9]} The pyrimidine ring is then formed by cyclization with a one-carbon synthon like formamide, urea, or formic acid.^[10] This approach allows for pre-functionalization of the pyrazole ring, which can be advantageous for controlling substitution patterns in the final product.
- Route B: Annulation of the Pyrazole Ring onto a Pyrimidine Precursor: A less frequent but equally valid strategy involves constructing the pyrazole ring from a suitably substituted pyrimidine. For instance, the reaction of a 4,6-dichloropyrimidine-5-carbaldehyde with a substituted hydrazine can yield the desired bicyclic system in a single step.^[4]

The following diagram illustrates the more common synthetic logic, starting from a pyrazole precursor.

[Click to download full resolution via product page](#)

Caption: General synthetic logic for pyrazolo[3,4-d]pyrimidine derivatives.

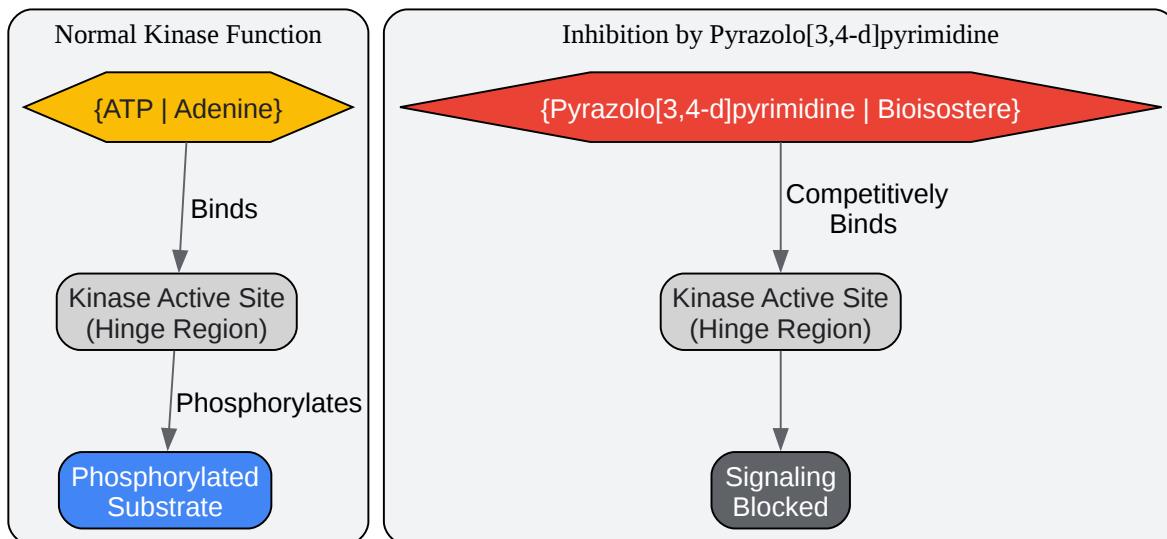
Protocol: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic Acid

This protocol provides a representative method for synthesizing the key carboxylic acid intermediate, often starting from a commercially available pyrazole ester and proceeding through a pyrazoloxazinone intermediate.

- Step 1: Hydrolysis of the Ester.

- To a solution of ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in methanol, add an aqueous solution of sodium hydroxide (2 equivalents).
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- Cool the reaction mixture, acidify with HCl to precipitate the product, and filter to obtain the 5-amino-1H-pyrazole-4-carboxylic acid.[9]
- Step 2: Cyclization to Pyrazoloxazinone.
 - Suspend the carboxylic acid from Step 1 in acetic anhydride.
 - Heat the mixture to reflux for 5 hours.[9]
 - Cool the reaction, and collect the precipitated product, which is the corresponding pyrazolo[3,4-d][1][11]oxazin-4-one, by filtration.
- Step 3: Conversion to the Final Carboxylic Acid.
 - While the oxazinone can be used to form amides directly, a more direct route to the title acid involves hydrolysis of a 4-cyano or 4-ester pyrazolo[3,4-d]pyrimidine, which can be formed via different cyclization conditions. The specific route depends on the desired substituents on the core rings.

Protocol: Derivatization via Amide Coupling


This protocol details the standard procedure for creating novel analogs from the carboxylic acid intermediate.

- Objective: To synthesize a novel 1H-pyrazolo[3,4-d]pyrimidine-4-carboxamide derivative.
- Materials:
 - **1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid** (1.0 eq)
 - Target amine (1.1 eq)

- Coupling agents: EDCI (1.2 eq), HOBr (1.2 eq)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
- Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
- Procedure:
 - Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen).
 - Add the coupling agents (EDCI, HOBr) and stir for 15 minutes at room temperature to activate the carboxylic acid.
 - Add the target amine, followed by the base (TEA or DIPEA).
 - Allow the reaction to stir at room temperature for 18-24 hours. Monitor progress using TLC.
 - Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product using column chromatography on silica gel to yield the final amide derivative.[\[12\]](#)

Mechanism of Action: Targeting Cellular Signaling The Kinase Inhibition Paradigm

The primary mechanism of action for the vast majority of pyrazolo[3,4-d]pyrimidine derivatives is competitive inhibition at the ATP-binding site of protein kinases.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Competitive inhibition of kinase activity by the pyrazolo[3,4-d]pyrimidine scaffold.

This competitive binding prevents the phosphorylation of downstream substrates, thereby interrupting signaling pathways that are often hyperactive in cancer cells. Key kinase targets include:

- Tyrosine Kinases: EGFR, VEGFR, FLT3, RET, and Src family kinases.[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Serine/Threonine Kinases: Protein Kinase D (PKD) and Cyclin-Dependent Kinases (CDKs).[\[7\]](#)[\[11\]](#)

Alternative Mechanisms: Beyond Kinase Inhibition

While kinase inhibition is the most studied mechanism, the scaffold is not a "one-trick pony." Researchers have successfully designed derivatives to act on other important cellular targets. A notable example is the development of pyrazolo[3,4-d]pyrimidine-based Dihydrofolate Reductase (DHFR) inhibitors. By replacing the pteridine ring of the classic antifolate drug

methotrexate with the pyrazolo[3,4-d]pyrimidine nucleus, researchers created potent DHFR inhibitors with significant antitumor activity.[17]

Structure-Activity Relationships (SAR): A Guide to Rational Design

SAR studies are crucial for optimizing lead compounds. For the 1H-pyrazolo[3,4-d]pyrimidine scaffold, several key positions have been identified that critically influence biological activity.

- The Core Scaffold: The integrity of the pyrazolo[3,4-d]pyrimidine nucleus is paramount. Its replacement typically leads to a dramatic loss of antiproliferative activity, confirming its role as the essential pharmacophore.[5]
- N1-Position: Substitution at the N1 position with various alkyl and aryl groups is a common strategy to probe hydrophobic pockets within the kinase active site. This can significantly impact both potency and selectivity.[11]
- C4-Position: As discussed, this is the primary point for diversification. The nature of the substituent attached via the carboxylic acid (or its derivative) is a major determinant of target specificity. For example, linking a 4-chloro-3-(trifluoromethyl)phenyl)urea moiety at this position led to a potent multikinase inhibitor of FLT3 and VEGFR2.[14][15]
- C6-Position: Modifications at other positions, such as the introduction of a methyl group at C6, can also influence activity and are often explored during lead optimization.[9][18]

Caption: Key positions for Structure-Activity Relationship (SAR) studies.

Experimental Data and Protocols

Protocol: Cell-Based Antiproliferative (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

- Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds.
- Materials:

- Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[\[5\]](#)
- Complete culture medium (e.g., DMEM with 10% FBS).
- Test compounds dissolved in DMSO.
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Solubilization buffer (e.g., DMSO or acidified isopropanol).

- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
 - Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
 - Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
 - Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
 - Measure the absorbance at ~570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

Representative Biological Activity Data

The following table summarizes IC50/GI50 values for representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines, as reported in the literature.

Compound ID	Target Cell Line	Scaffold/Key Feature	IC50 / GI50 (µM)	Reference
Compound 1a	A549 (Lung)	Pyrazolo[3,4-d]pyrimidine	2.24	[5]
Compound 1d	MCF-7 (Breast)	Pyrazolo[3,4-d]pyrimidine	1.74	[5]
Compound 16	Various	Imidazole linked to core	0.018 - 9.98	[13]
Compound 12b	MDA-MB-468 (Breast)	Phenylurea derivative	3.343	[19]
Compound 33	MV4-11 (Leukemia)	4-xyloxy-phenylurea	Potent (nM range)	[14][15]

Conclusion and Future Outlook

The **1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid** scaffold and its derivatives continue to be a highly productive platform in drug discovery. Its success is rooted in its bioisosteric relationship with adenine, making it a natural fit for targeting the vast and therapeutically relevant kinome. The 4-carboxylic acid moiety provides an invaluable tool for medicinal chemists, enabling rapid and systematic exploration of chemical space to optimize for potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on developing next-generation inhibitors with even greater selectivity to minimize off-target effects and associated toxicities. Furthermore, the application of this scaffold in novel drug modalities, such as Proteolysis-Targeting Chimeras (PROTACs) where it can serve as a warhead to induce targeted protein degradation, represents an exciting and promising frontier.[20] The foundational principles and protocols outlined in this guide will continue to support these efforts, solidifying the legacy of the pyrazolo[3,4-d]pyrimidine core in modern medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 8. 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid|CAS 1095822-28-8 [benchchem.com]
- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid analogs and derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1398629#1h-pyrazolo-3-4-d-pyrimidine-4-carboxylic-acid-analogs-and-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com